molecular formula C22H40N2O8 B1492497 Ethyl 4-(methylamino)cyclohexane-1-carboxylate hemioxalate CAS No. 2098119-60-7

Ethyl 4-(methylamino)cyclohexane-1-carboxylate hemioxalate

Cat. No.: B1492497
CAS No.: 2098119-60-7
M. Wt: 460.6 g/mol
InChI Key: ZZFSWDLTTIBDAE-UHFFFAOYSA-N
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Description

Ethyl 4-(methylamino)cyclohexane-1-carboxylate hemioxalate is a chemical compound with diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable tool in various experimental and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(methylamino)cyclohexane-1-carboxylate hemioxalate typically involves the reaction of ethyl cyanoacetate with methylamino cyclohexane-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium ethoxide, and requires careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and equipment. The process is optimized to maximize yield and purity while minimizing waste and by-products. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(methylamino)cyclohexane-1-carboxylate hemioxalate can undergo various types of chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium azide or iodide.

  • Addition: Electrophilic addition reactions may involve reagents like bromine or hydrogen chloride.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Ethyl 4-(methylamino)cyclohexane-1-carboxylate hemioxalate has a wide range of applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Medicine: It has potential therapeutic applications, including the development of new drugs and treatments.

  • Industry: The compound is utilized in the production of various chemicals and materials, contributing to advancements in material science and engineering.

Mechanism of Action

The mechanism by which Ethyl 4-(methylamino)cyclohexane-1-carboxylate hemioxalate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating biological processes and signaling pathways. The exact mechanism can vary depending on the context and application.

Comparison with Similar Compounds

Ethyl 4-(methylamino)cyclohexane-1-carboxylate hemioxalate is unique in its structure and reactivity compared to other similar compounds. Some of the similar compounds include:

  • Ethyl 4-(ethylamino)cyclohexane-1-carboxylate hemioxalate

  • Ethyl 4-(propylamino)cyclohexane-1-carboxylate hemioxalate

  • Ethyl 4-(butylamino)cyclohexane-1-carboxylate hemioxalate

These compounds share a similar core structure but differ in the alkyl group attached to the nitrogen atom, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

ethyl 4-(methylamino)cyclohexane-1-carboxylate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H19NO2.C2H2O4/c2*1-3-13-10(12)8-4-6-9(11-2)7-5-8;3-1(4)2(5)6/h2*8-9,11H,3-7H2,1-2H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZFSWDLTTIBDAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CC1)NC.CCOC(=O)C1CCC(CC1)NC.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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